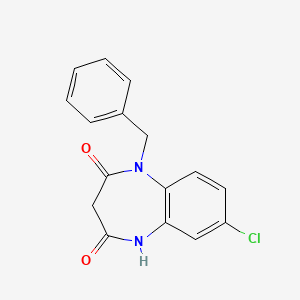
2-(Methylselanyl)tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylselanyl)tridecane is an organic compound that belongs to the class of organoselenium compounds. These compounds are characterized by the presence of selenium atoms within their molecular structure. Selenium is an essential micronutrient for mammals, including humans, and plays a crucial role in various biological processes . The unique properties of organoselenium compounds make them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)tridecane can be achieved through several methods. One common approach involves the reduction of 2-iodo-2-methyltridecane using metallic lanthanum in tetrahydrofuran. This reaction produces this compound along with some byproducts . Another method involves the addition of hydrogen to 13-bromo-2-methyldecan-2-ol, catalyzed by Raney nickel, to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylselanyl)tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by reagents such as halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce various alkylselenides.
Scientific Research Applications
2-(Methylselanyl)tridecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles and its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylselanyl)tridecane involves its interaction with molecular targets and pathways within biological systems. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage . The compound may also interact with other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Methyltridecane: An isomer of 2-(Methylselanyl)tridecane, differing in the absence of selenium.
2-(Methylthio)tridecane: Similar structure but contains sulfur instead of selenium.
2-(Methylselanyl)undecane: A shorter-chain analog with similar properties.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct chemical and biological properties. Selenium’s role in biological systems and its potential therapeutic benefits make this compound particularly valuable in research and industrial applications.
Properties
CAS No. |
61539-72-8 |
|---|---|
Molecular Formula |
C14H30Se |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-methylselanyltridecane |
InChI |
InChI=1S/C14H30Se/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3 |
InChI Key |
LRZHXZMYBYYFIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


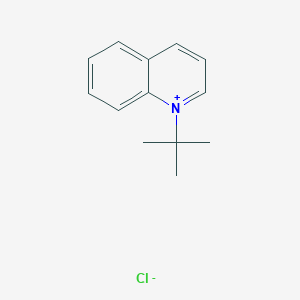
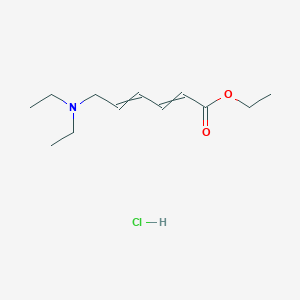
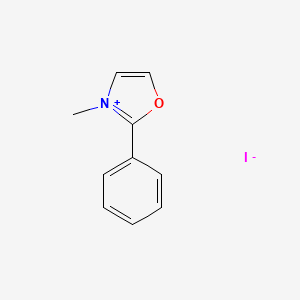
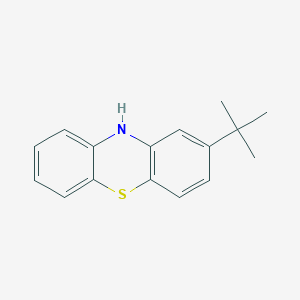
![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
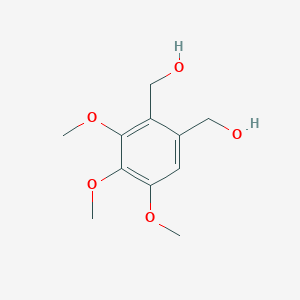
![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
